Molecular Weight Differentiation of CAS 57856-70-9 for Volatility and Sensory Tuning
The molecular weight of Oxazole, 2-ethyl-4,5-dihydro-5-methyl- (113.16 g/mol) is quantifiably different from both its unsubstituted parent core (4,5-dihydrooxazole, 71.08 g/mol) and its more sterically demanding analog, 2,4,5-trimethyl-3-oxazoline (Peanut oxazole, 113.16 g/mol, but with a different arrangement of methyl groups) [1]. While sharing an identical nominal mass with the trimethyl analog, the specific ethyl and methyl positioning on CAS 57856-70-9 results in a distinct molecular volume and surface area, which are primary determinants of its vapor pressure and, consequently, its odor threshold and flavor release profile [2]. This differentiation is critical for formulators aiming to tune the volatility and sensory impact of a flavor or fragrance composition.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 113.16 g/mol |
| Comparator Or Baseline | 4,5-Dihydrooxazole (parent core): 71.08 g/mol; 2,4,5-Trimethyl-3-oxazoline: 113.16 g/mol (isomeric analog) |
| Quantified Difference | +42.08 g/mol vs. parent core; isomeric mass equivalent to trimethyl analog, but with different spatial distribution of substituents. |
| Conditions | Calculated from molecular formula C6H11NO. |
Why This Matters
This molecular weight difference translates directly into distinct vapor pressure and sensory perception profiles, preventing functional substitution with the parent core and offering a unique tuning option distinct from isomeric analogs.
- [1] PubChem. (n.d.). Oxazole, 2-ethyl-4,5-dihydro-5-methyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4_5-dihydro-5-methyloxazole View Source
- [2] Mussinan, C. J., Wilson, R. A., Katz, I., Hruza, A., & Vock, M. H. (1976). Identification and Flavor Properties of Some 3-Oxazolines and 3-Thiazolines Isolated from Cooked Beef. In *Phenolic, Sulfur, and Nitrogen Compounds in Food Flavors* (pp. 133-145). American Chemical Society. View Source
